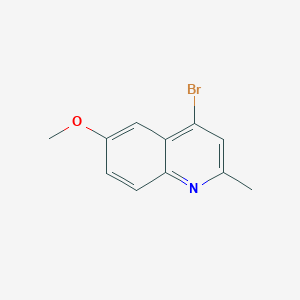

4-Bromo-6-methoxy-2-methylquinoline

Description

The exact mass of the compound 4-Bromo-6-methoxy-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-6-methoxy-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methoxy-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOUTMWNNUHDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589201 | |

| Record name | 4-Bromo-6-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856095-00-6 | |

| Record name | 4-Bromo-6-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 856095-00-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 4-Bromo-6-methoxy-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-bromo-6-methoxy-2-methylquinoline. The document details a plausible synthetic pathway, outlines key experimental protocols for characterization, and presents a thorough analysis of expected spectroscopic data for the confirmation of its molecular structure.

Chemical Identity and Properties

4-Bromo-6-methoxy-2-methylquinoline is a substituted quinoline derivative. The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| CAS Number | 856095-00-6 |

| Canonical SMILES | CC1=CC(=C(C2=C(N=C1)C=C(C=C2)OC)Br) |

| InChI Key | GKOUTMWNNUHDTO-UHFFFAOYSA-N |

| Physical Form | Solid |

| Boiling Point | 341.3 °C at 760 mmHg |

| Density | 1.455 g/cm³ |

Plausible Synthetic Pathway

The Biological Versatility of Substituted Quinolines: An In-depth Technical Guide

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, underpinning the development of a vast array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of substituted quinolines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Substituted quinolines have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms such as inhibition of kinase signaling pathways, induction of apoptosis, and cell cycle arrest.[1]

Quantitative Anticancer Activity Data

The anticancer efficacy of substituted quinolines is commonly expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which indicates the concentration of the compound required to inhibit cell growth by 50%. A lower value signifies greater potency.

| Compound/Series | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [2] |

| HCT-116 (Colon) | 5.34 | [2] | |

| MCF-7 (Breast) | 5.21 | [2] | |

| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | [3] |

| 6,8-diphenylquinoline (13) | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | Potent activity | [3] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [4] |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (7) | T47D (Breast) | 0.016 ± 0.003 | [5] |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [6] |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [6] |

| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide (18) | SH-SY5Y (Neuroblastoma), Kelly (Neuroblastoma), MDA-MB-231 (Breast), MCF-7 (Breast) | Potent activity | [7] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast) | 29.8 | [2] |

Key Signaling Pathways in Anticancer Activity

Substituted quinolines often target critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8][9][10]

Experimental Protocols for Anticancer Activity

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Substituted quinoline compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the substituted quinoline compounds for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

-

Antimicrobial Activity

Quinolone antibiotics are a well-established class of drugs that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[11][12] The quinoline scaffold is also found in compounds with antifungal and antiprotozoal activity.[13]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Series | Microorganism | MIC (µg/mL) | Reference |

| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [13] |

| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | [13] |

| Quinoline-2-one derivative 6c | MRSA, VRE | 0.75 | [14] |

| Quinoline-2-one derivative 6c | MRSE | 2.50 | [14] |

| Quinoline derivative 6 | C. difficile | 1.0 | [15] |

| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [13] |

Mechanism of Antibacterial Action

The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[11]

Experimental Protocols for Antimicrobial Activity

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

-

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Substituted quinoline compounds

-

96-well microtiter plates

-

-

Procedure:

-

Prepare serial twofold dilutions of the quinoline compounds in the broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

Antiviral Activity

Several quinoline derivatives have demonstrated antiviral activity against a range of viruses, including Dengue virus, Zika virus, and HIV.[1][3][5][16][17] Their mechanisms of action can involve inhibiting viral entry, replication, or other essential viral processes.

Quantitative Antiviral Activity Data

The antiviral efficacy is often reported as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound/Series | Virus | EC50 (µM) | Reference |

| Diarylpyrazolyl-substituted quinoline 19 | Dengue Virus (DENV-2) | 0.81 | [3] |

| 2,8-Bis(trifluoromethyl)quinoline 13a & 14 | Zika Virus (ZIKV) | 0.8 | [3] |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative 2 | Zika Virus (ZIKV) | 0.8 ± 0.07 | [5] |

| Linear aromatic N-polycyclic system 1 | Bovine Viral Diarrhea Virus (BVDV) | 0.3 | [5] |

| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-1, -2, -3, -4) | 0.73 - 1.56 | [5] |

Experimental Protocols for Antiviral Activity

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.[18][19]

-

Materials:

-

Susceptible host cell line

-

Virus stock

-

Culture medium

-

Substituted quinoline compounds

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6- or 12-well plates

-

-

Procedure:

-

Seed host cells in plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and the quinoline compound.

-

Infect the cell monolayers with the virus in the presence of different concentrations of the quinoline compound.

-

After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread.

-

Incubate the plates for several days until plaques (zones of cell death) are visible.

-

Fix and stain the cells with crystal violet.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value from the dose-response curve.

-

Anti-inflammatory Activity

Quinoline derivatives have been shown to possess significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[20][21][22][23][24][25]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory markers or by using in vivo models like the carrageenan-induced paw edema model.

| Compound/Series | Assay | IC50/Activity | Reference |

| 8-(tosylamino)quinoline (7) | NO, TNF-α, PGE2 production in RAW264.7 cells | 1-5 µmol/L | [21] |

| Quinoline-linked pyrimidine derivatives | COX-1 and COX-2 inhibition | Varies | [23] |

| Quinoline-thiazolidinedione hybrids | LOX inhibition | IC50 = 10.0 µM (for compound 5a) | [26] |

Key Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.

Experimental Protocols for Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[20][27][28][29][30]

-

Animals:

-

Wistar or Sprague-Dawley rats

-

-

Materials:

-

Carrageenan (1% in saline)

-

Substituted quinoline compounds

-

Plethysmometer

-

-

Procedure:

-

Administer the quinoline compound or vehicle to the rats (e.g., intraperitoneally or orally).

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

Antimalarial Activity

Quinoline-containing compounds, such as chloroquine and quinine, have been cornerstones of antimalarial therapy for decades.[21][26][31][32][33][34] Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite.

Quantitative Antimalarial Activity Data

The in vitro antimalarial activity is typically expressed as the IC50 value against Plasmodium falciparum strains.

| Compound/Series | P. falciparum Strain | IC50 (nM) | Reference |

| Haloalkyl- and haloalkoxy-quinolones | Chloroquine-sensitive & multidrug-resistant | 1.2 - ~30 | [35] |

| T3.5 (acridinone analogue) | Dd2, TM90-C2B | 77.3, 71.3 | [30] |

| ELQ-300 | W2, TM90-C2B | 1.8, 1.7 | [30] |

| P4Q-158 | P. berghei (liver stage) | 3.07 | [30] |

| WR 249685 | D6 | 15 | [30] |

| Bisquinoline derivatives | W2 | < 5 | [36] |

| Nopol-based quinoline derivative 8 | K1 (multidrug-resistant) | 160 | [37] |

Mechanism of Antimalarial Action

The malaria parasite digests hemoglobin within its food vacuole, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole and interfere with this detoxification process, leading to a buildup of toxic heme and parasite death.[21][26][31][32]

Experimental Protocols for Antimalarial Activity

SYBR Green I-based In Vitro Antiplasmodial Assay

This fluorescence-based assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[38]

-

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells

-

RPMI 1640 medium supplemented with Albumax II

-

Substituted quinoline compounds

-

SYBR Green I dye

-

Lysis buffer

-

96-well black microplates

-

-

Procedure:

-

Prepare serial dilutions of the quinoline compounds in culture medium in a 96-well plate.

-

Add a suspension of parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents with a wide range of biological activities. The versatility of its structure allows for fine-tuning of its pharmacological properties to target specific diseases and biological pathways. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities of substituted quinolines, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field, facilitating the rational design and development of the next generation of quinoline-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 29. inotiv.com [inotiv.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. benchchem.com [benchchem.com]

- 36. researchgate.net [researchgate.net]

- 37. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

The Rise of Quinoline Scaffolds: A Technical Guide to Novel Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the development of numerous potent and selective inhibitors for various therapeutic areas, particularly in oncology. This technical guide provides an in-depth overview of recent discoveries in novel quinoline-based inhibitors, focusing on their synthesis, biological evaluation, and mechanisms of action. We present collated quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the quantitative data for recently developed quinoline-based inhibitors, offering a clear comparison of their biological activities against various targets and cell lines.

Table 1: Inhibitory Activity of Quinoline-Based Kinase Inhibitors

| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference |

| Compound 5a | EGFR/HER-2 | 71 (EGFR), 31 (HER-2) | MCF-7, A-549 | [1][2] |

| Compound 4d | h-NTPDase1, h-NTPDase2 | 280 (h-NTPDase1), 920 (h-NTPDase2) | - | [3] |

| Compound 4g | h-NTPDase3 | 320 | - | [3] |

| Compound 4b | h-NTPDase8 | 440 | - | [3] |

| HA-2l | mTOR | 66 | MDA-MB231, HCT-116 | [4] |

| HA-2c | mTOR | 75 | MDA-MB231, HCT-116 | [4] |

| PQQ | mTOR | 64 | HL-60 | [5][6] |

| Compound 15a | mTOR | 14 | HCT-116, PC-3, MCF-7 | [7] |

| Compound 7c | PI3K/Akt/mTOR pathway | 125-250 (inhibition of phosphorylation) | MCF-7 | [8] |

| Pyrotinib | EGFR/HER2 | Not specified | BT474, SK-OV-3 | [9] |

| Compound 26 | c-Met | 9.3 | MKN45 | [9] |

Table 2: Antiproliferative Activity of Quinoline-Based Compounds

| Compound | Cell Line(s) | GI50 (nM) | IC50 (µM) | Reference |

| Compound 5a | MCF-7, A-549 | 25-82 | - | [1][2] |

| Compound 12c | MCF-7, HL-60, HCT-116, HeLa | - | 0.010 - 0.042 | [10][11] |

| HA-2g | MDA-MB231, HCT-116 | - | 0.610 - 0.780 | |

| HA-2l | MDA-MB231, HCT-116 | - | 0.610 - 0.780 | [4] |

| HA-3d | MDA-MB231, HCT-116 | - | 0.610 - 0.780 | [4] |

| Compound 15a | HCT-116, PC-3, MCF-7 | - | 0.46 (HCT-116), 0.61 (PC-3), 0.24 (MCF-7) | [7] |

| Compound 4c | Various (NCI-60) | Remarkable broad-spectrum efficacy | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments commonly cited in the evaluation of quinoline-based inhibitors.

MTT Assay for Antiproliferative Activity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium

-

Test quinoline compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the quinoline-based test compounds in the culture medium.[12] The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.[12] Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[12]

-

Incubation: Incubate the plates for 48-72 hours.[12]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 or GI50 value using appropriate software.[12]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase (e.g., EGFR, HER-2, mTOR)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test quinoline compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the signal using a microplate reader and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the effect of inhibitors on signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells treated with the quinoline inhibitor and control cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (both phosphorylated and total forms). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the intricate cellular processes affected by these inhibitors is paramount. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

References

- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 7. Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS): The design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of 4-Bromo-6-methoxy-2-methylquinoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 4-Bromo-6-methoxy-2-methylquinoline has emerged as a significant building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential therapeutic applications of 4-Bromo-6-methoxy-2-methylquinoline. Drawing from available literature, this document details experimental protocols, summarizes quantitative biological data, and visualizes key synthetic and signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent and selective therapeutic agents.

4-Bromo-6-methoxy-2-methylquinoline, a halogenated and methoxylated derivative, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value. Its chemical structure, featuring a reactive bromine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position, offers multiple points for chemical modification, making it an attractive scaffold for the development of new drugs.

Synthesis of 4-Bromo-6-methoxy-2-methylquinoline

The synthesis of 4-Bromo-6-methoxy-2-methylquinoline can be achieved through a multi-step process. A plausible and documented synthetic route involves the initial synthesis of the key intermediate, 6-methoxy-2-methylquinolin-4-ol, followed by a bromination reaction to introduce the bromine atom at the 4-position.

Synthesis of 6-methoxy-2-methylquinolin-4-ol

The synthesis of the quinolin-4-ol intermediate is typically achieved via a cyclization reaction involving 4-methoxyaniline and ethyl acetoacetate in the presence of a condensing agent like polyphosphoric acid.[1][2]

Experimental Protocol:

-

Reaction Setup: To a mixture of 4-methoxyaniline (e.g., 4.0 g, 32.9 mmol) and ethyl acetoacetate (e.g., 14.0 mL), polyphosphoric acid (e.g., 16.0 g, 47.3 mmol) is added dropwise with continuous stirring.

-

Reaction Conditions: The reaction mixture is heated to and maintained at 170°C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and then poured into ice water with stirring. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methoxy-2-methylquinolin-4-ol.[1]

Bromination of 6-methoxy-2-methylquinolin-4-ol

General Proposed Protocol (based on analogous reactions):

-

Reaction Setup: 6-methoxy-2-methylquinolin-4-ol is treated with a brominating agent such as phosphorus oxybromide (POBr₃). The reaction is typically carried out in a suitable inert solvent or neat.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 100 to 150°C for several hours. The reaction progress is monitored by TLC.

-

Work-up: After completion, the reaction mixture is carefully poured onto crushed ice to decompose the excess brominating agent. The mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The precipitated product, 4-Bromo-6-methoxy-2-methylquinoline, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Synthetic Workflow:

Caption: Proposed synthetic workflow for 4-Bromo-6-methoxy-2-methylquinoline.

Role in Medicinal Chemistry and Biological Activities

While comprehensive biological data for 4-Bromo-6-methoxy-2-methylquinoline itself is limited in the public domain, the activities of its derivatives provide strong indications of its potential in medicinal chemistry.

Anticancer Potential

A notable application of the 4-Bromo-6-methoxy-2-methylquinoline scaffold is in the development of anticancer agents. A complex derivative, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole , has been identified as a potent and orally bioavailable BET bromodomain inhibitor.[3] BET bromodomains are epigenetic readers that play a crucial role in the regulation of gene transcription and are implicated in various cancers. Inhibition of these proteins represents a promising therapeutic strategy.

The inclusion of the 4-Bromo-6-methoxy-2-methylquinoline moiety in this complex inhibitor suggests that this scaffold can be effectively utilized to design molecules that interact with key oncogenic targets.

Quantitative Data for a Derivative (BET Bromodomain Inhibitor):

| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |

| 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (Compound 21) | BRD4 BD1/BD2 | MV4;11 | 6.6 | [3] |

| 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (Compound 21) | BRD4 BD1/BD2 | MOLM-13 | 65 | [3] |

Hypothesized Signaling Pathway Inhibition:

The inhibition of BET bromodomains by derivatives of 4-Bromo-6-methoxy-2-methylquinoline can disrupt oncogenic signaling pathways.

Caption: Hypothesized inhibition of the BET signaling pathway.

Antimicrobial Activity

Derivatives of 4-alkoxyquinolines have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Although data for 4-bromo-6-methoxy-2-methylquinoline is not specifically reported, related 4-alkoxy-6-methoxy-2-methylquinoline derivatives have been synthesized and evaluated. This suggests that the core scaffold is a viable starting point for the development of new antitubercular agents.

Experimental Protocol for Antimicrobial Susceptibility Testing (General):

-

Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., Mycobacterium tuberculosis H37Rv) is prepared.

-

Assay Setup: The assay is typically performed in a 96-well microplate format. The test compound is serially diluted in a suitable broth medium.

-

Inoculation: The prepared microbial suspension is added to each well containing the test compound.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye like resazurin.

Conclusion

4-Bromo-6-methoxy-2-methylquinoline is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its versatile chemical structure allows for the synthesis of a diverse range of derivatives with promising biological activities. The demonstrated utility of its scaffold in the development of potent BET bromodomain inhibitors for cancer therapy highlights its importance in oncology drug discovery. Furthermore, the antimicrobial potential of related quinoline derivatives suggests that 4-Bromo-6-methoxy-2-methylquinoline could also serve as a key intermediate for the development of novel anti-infective agents.

This technical guide provides a foundational understanding of the synthesis and potential applications of 4-Bromo-6-methoxy-2-methylquinoline. Further research is warranted to fully elucidate the biological profile of this compound and to explore its potential in the development of new and effective therapies for a range of diseases. The detailed protocols and summarized data presented herein are intended to facilitate these future research endeavors.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 2-Methylquinoline Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Among the diverse range of quinoline derivatives, 2-methylquinoline analogues have emerged as a promising class of compounds, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-methylquinoline analogues, focusing on their anticancer properties. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Structure-Activity Relationship (SAR) of 2-Methylquinoline Analogues

The biological activity of 2-methylquinoline analogues is significantly influenced by the nature and position of substituents on the quinoline ring. The following sections summarize the key SAR findings based on available data.

Anticancer Activity

The anticancer activity of 2-methylquinoline derivatives has been evaluated against a variety of human cancer cell lines. The data suggests that substitutions at various positions of the quinoline nucleus can dramatically modulate their cytotoxic effects.

Table 1: Anticancer Activity of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

| Compound | R | Cell Line | IC50 (µM) |

| 1 | H | HeLa | > 100 |

| PC3 | > 100 | ||

| 2 | 6-Cl | HeLa | 15.42 |

| PC3 | 12.87 | ||

| 3 | 6-Br | HeLa | 10.23 |

| PC3 | 9.85 | ||

| 4 | 6-NO2 | HeLa | 8.30 |

| PC3 | 7.65 | ||

| 5 (Tetrahydroquinoline) | H | HeLa | 45.21 |

| PC3 | 50.11 | ||

| 6 (Tetrahydroquinoline) | 6-Cl | HeLa | 25.89 |

| PC3 | 31.24 |

Data synthesized from multiple sources, direct comparison should be made with caution.

Key SAR Observations for Anticancer Activity:

-

Substitution at the 2-position: The presence of a methyl group at the 2-position is a common feature in many active analogues. Further substitution on this methyl group or its replacement with larger aryl groups can significantly impact activity. For instance, 2-arylquinolines often exhibit potent cytotoxicity.[1]

-

Substitution at the 4-position: Modifications at the 4-position of the quinoline ring have been a focal point of research. The introduction of aryl groups, such as a phenyl group, can lead to potent anticancer activity.

-

Substitution on the Benzene Ring (Positions 5, 6, 7, and 8): Electron-withdrawing groups, such as nitro (NO2) and halo (Cl, Br) groups, at the C-6 position of the 2-phenylquinoline scaffold have been shown to enhance cytotoxic activity against cancer cell lines like HeLa and PC3.[1] In contrast, the partially saturated tetrahydroquinoline derivatives generally display weaker activity.[1]

-

Lipophilicity: A positive correlation between lipophilicity (cLogP) and cytotoxic effects has been observed for some series of 2-arylquinolines, with more lipophilic compounds showing better IC50 values.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of 2-methylquinoline analogues.

Synthesis of 2-Methylquinoline Analogues

A common and versatile method for the synthesis of 2-methylquinolines is the Doebner-von Miller reaction .

Protocol: Doebner-von Miller Synthesis of 2-Methyl-4-phenylquinoline

Materials:

-

Aniline

-

Benzaldehyde

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol.

-

Cool the solution in an ice bath and slowly add concentrated HCl (2 equivalents).

-

To this solution, add benzaldehyde (1 equivalent) and acetone (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes, then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a 10% NaOH solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-methyl-4-phenylquinoline.

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., HeLa, PC3, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

2-Methylquinoline analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-methylquinoline analogues in the culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

In Vitro Kinase Inhibition Assay

To investigate the potential of 2-methylquinoline analogues to inhibit specific kinases, a variety of in vitro kinase assay formats can be employed. A common method is a luminescence-based assay that measures ATP consumption.

Protocol: Generic Luminescence-Based Kinase Assay

Materials:

-

Purified recombinant kinase (e.g., EGFR, PI3K, Akt)

-

Kinase-specific substrate

-

2-Methylquinoline analogues (dissolved in DMSO)

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the 2-methylquinoline analogues in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and the specific substrate in the kinase assay buffer.

-

Initiate Kinase Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the amount of kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Antitumor Efficacy Study

The in vivo efficacy of promising 2-methylquinoline analogues can be evaluated using a human tumor xenograft model in immunodeficient mice.[2]

Protocol: Human Tumor Xenograft Model

Materials:

-

Human cancer cells (e.g., A549, PC3)

-

Immunodeficient mice (e.g., athymic nude mice)

-

Matrigel (optional)

-

2-Methylquinoline analogue (formulated for in vivo administration)

-

Vehicle control

-

Positive control drug (e.g., cisplatin)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, 2-methylquinoline analogue at different doses, positive control).

-

Drug Administration: Administer the compounds to the mice according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage) for a specified duration.

-

Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

Several studies suggest that quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently implicated cascades. While direct evidence for the modulation of these pathways by a broad range of 2-methylquinoline analogues is still emerging, their structural similarity to known kinase inhibitors suggests they may act through similar mechanisms.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 2-methylquinoline analogues.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.

Caption: Postulated inhibition of the MAPK/ERK pathway by 2-methylquinoline analogues.

Conclusion

The 2-methylquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective cytotoxic compounds. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new analogues. While the precise molecular targets for many 2-methylquinoline derivatives are still under investigation, their potential to modulate critical signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK provides a strong rationale for their continued exploration in cancer drug discovery. Future research should focus on systematic SAR studies to refine the pharmacophore, elucidation of specific molecular targets, and comprehensive in vivo evaluation to translate the promising in vitro activity into effective therapeutic agents.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the quinoline derivative, 4-Bromo-6-methoxy-2-methylquinoline. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Bromo-6-methoxy-2-methylquinoline. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀BrNO | |

| Molecular Weight | 252.11 g/mol | |

| CAS Number | 856095-00-6 | |

| Appearance | Solid | |

| Boiling Point | 341.3 °C at 760 mmHg | |

| Density | 1.455 g/cm³ | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa (Predicted) | Not available | |

| logP (Predicted) | Not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis of 4-Bromo-6-methoxy-2-methylquinoline, the likely precursors would be 4-bromo-2-methoxyaniline and acetylacetone.

Experimental Procedure (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-bromo-2-methoxyaniline and acetylacetone.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heating: Heat the reaction mixture to a temperature of 100-120°C and maintain it under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-6-methoxy-2-methylquinoline.

Biological Activity and Signaling Pathways

Derivatives of 4-alkoxyquinolines have demonstrated promising antimycobacterial activity.[4] The proposed mechanism of action for this class of compounds is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4][5][6] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cell death.

The electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from electron donors to electron acceptors through redox reactions, and couples this electron transfer with the transfer of protons across the membrane.[7][8]

This diagram illustrates the flow of electrons through the major complexes of the electron transport chain. 4-Bromo-6-methoxy-2-methylquinoline is shown to inhibit Complex III (cytochrome bc1 complex), thereby disrupting the chain and halting ATP production. This mechanism highlights its potential as an antimicrobial or anticancer agent, warranting further investigation in drug development pipelines.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis of Resistance to Anti-Cytochrome bc1 Complex Inhibitors: Implication for Drug Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electron Transport Chain — Summary & Diagrams - Expii [expii.com]

- 8. Electron Transport Chain | Biology for Majors I [courses.lumenlearning.com]

Potential Therapeutic Targets for Quinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a wide array of therapeutic agents. Its versatile structure has been extensively explored, leading to the development of drugs for a broad spectrum of diseases, including cancer, malaria, bacterial infections, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the key therapeutic targets of quinoline compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes involved in DNA replication and cell division to the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.

Key Anticancer Targets and Quantitative Data

The anticancer efficacy of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A summary of the reported activities of representative quinoline compounds against different cancer-related targets is presented below.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Quinoline Derivative | Target/Cell Line | IC50/GI50 (µM) | Reference |

| Quinoline-chalcone derivative 5 | K562 (Leukemia) | Not specified, potent tubulin inhibitor | [1] |

| Quinoline chalcone 6 | HL60 (Leukemia) | 0.59 | [1] |

| Phenylsulfonylurea derivative 7 | HepG-2 (Liver Cancer) | 2.71 | [1] |

| Phenylsulfonylurea derivative 7 | A549 (Lung Cancer) | 7.47 | [1] |

| Phenylsulfonylurea derivative 7 | MCF-7 (Breast Cancer) | 6.55 | [1] |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [1] |

| Quinoline-chalcone derivative 12e | HCT-116 (Colon Cancer) | 5.34 | [1] |

| Quinoline-chalcone derivative 12e | MCF-7 (Breast Cancer) | 5.21 | [1] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 (µg/ml) | |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | U937 (Lymphoma) | 43.95 (µg/ml) | |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS Cancer) | 0.314 - 4.65 (µg/cm³) | |

| 7-chloro-4-quinolinylhydrazone derivatives | HTC-8 (Colon Cancer) | 0.314 - 4.65 (µg/cm³) | |

| 7-chloro-4-quinolinylhydrazone derivatives | HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | |

| Quinoline-based EGFR/HER-2 inhibitor 5a | EGFR | 0.071 | [2][3] |

| Quinoline-based EGFR/HER-2 inhibitor 5a | HER-2 | 0.031 | [2][3] |

| Quinoline-based Pim-1/2 inhibitor 5c | Pim-1 | Submicromolar | [4] |

| Quinoline-based Pim-1/2 inhibitor 5c | Pim-2 | Submicromolar | [4] |

| Quinoline-based Pim-1/2 inhibitor 5e | Pim-1 | Submicromolar | [4] |

| Quinoline-based Pim-1/2 inhibitor 5e | Pim-2 | Submicromolar | [4] |

Signaling Pathways Targeted by Anticancer Quinoline Compounds

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several quinoline derivatives have been shown to inhibit this pathway at different nodes.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline compounds.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression and/or mutation can lead to uncontrolled cell proliferation and are implicated in the pathogenesis of various cancers. Dual targeting of EGFR and HER-2 is a validated anticancer strategy, and several quinoline-based inhibitors have been developed for this purpose.[2][3]

Caption: The EGFR/HER-2 signaling cascade and inhibition by quinoline-based dual-target inhibitors.

Experimental Protocols for Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Caption: A typical workflow for determining cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Topoisomerase II is a crucial enzyme for DNA replication and cell division. This assay assesses the ability of compounds to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kDNA, assay buffer, ATP, and the test quinoline compound at various concentrations.

-

Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control.

These assays measure the ability of quinoline compounds to inhibit the activity of specific protein kinases. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

Detailed Protocol (ADP-Glo™ Kinase Assay):

-

Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test quinoline compound at various concentrations in a kinase reaction buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antimalarial Activity of Quinoline Derivatives

Quinoline-based drugs, such as chloroquine and quinine, have been the cornerstone of antimalarial therapy for decades. Their primary mechanism of action involves the disruption of the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Key Antimalarial Target and Quantitative Data

The main target for antimalarial quinolines is the inhibition of hemozoin formation. The in vitro antimalarial activity is typically expressed as the IC50 value against Plasmodium falciparum strains.

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

| Quinoline Derivative | P. falciparum Strain | IC50 (µM) | Reference |

| Quinolinyl thiourea analog 1 | Chloroquine-resistant | 1.2 | [2] |

| Amino-quinoline derivative 40a | Chloroquine-sensitive (3D7) | 0.25 | [2] |

| Quinoline-1,2,4-triazine hybrid 40d | Not specified | 4.54 | [1] |

| 2-methylquinoline derivative 10 | Chloroquine-resistant (Dd2) | 0.033 | [5] |

| Quinoline-sulfonamide hybrid 41 | 3D7 | 0.05 | [6] |

| Quinoline-sulfonamide hybrid 41 | K1 (Chloroquine-resistant) | 0.41 | [6] |

Mechanism of Action: Inhibition of Hemozoin Formation

In the acidic food vacuole of the malaria parasite, hemoglobin is digested, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin. Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole. They are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to the buildup of toxic free heme, which ultimately kills the parasite.

Experimental Protocol for Hemozoin Inhibition Assay

This assay measures the ability of compounds to inhibit the formation of β-hematin (synthetic hemozoin).

Detailed Protocol:

-

Reaction Setup: In a 96-well plate, add a solution of hemin chloride in DMSO.

-

Compound Addition: Add the test quinoline compounds at various concentrations.

-

Initiation: Initiate the polymerization by adding an acetate buffer (pH 4.8).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Washing: After incubation, centrifuge the plate and wash the pellet with DMSO to remove unreacted hemin.

-

Quantification: Dissolve the β-hematin pellet in NaOH and measure the absorbance at 405 nm.

-

Analysis: Calculate the percentage of inhibition of β-hematin formation compared to a control without the inhibitor and determine the IC50 value.

Antibacterial Activity of Quinoline Derivatives

Quinolone and fluoroquinolone antibiotics are a major class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Key Antibacterial Targets and Quantitative Data

The primary targets of quinolone antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. The antibacterial efficacy is typically measured by the minimum inhibitory concentration (MIC).

Table 3: Antibacterial Activity of Selected Quinoline Derivatives

| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline derivative 11 | S. aureus | 6.25 | [7] |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | |

| Quinoline derivative 63b | E. coli | 100 | [7] |

| Quinoline derivative 93a-c | S. aureus | 2 | [7] |

| Quinoline derivative 93a-c | E. coli | 2 | [7] |

| Quinoline compound 6 | C. difficile | 1.0 | |

| Quinolone-based PDF inhibitor 2 | B. cereus, S. aureus, P. aeruginosa, E. coli | 3.12 - 50 | |

| Quinolone-based PDF inhibitor 6 | B. cereus, S. aureus, P. aeruginosa, E. coli | 3.12 - 50 |

Experimental Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.r-project.org [journal.r-project.org]

- 6. promega.com [promega.com]

- 7. bioconductor.org [bioconductor.org]

4-Bromo-6-methoxy-2-methylquinoline: A Comprehensive Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-methoxy-2-methylquinoline is a substituted quinoline derivative that holds significant potential as a key intermediate in the synthesis of novel therapeutic agents. The quinoline scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical properties, a proposed synthetic route, and the potential biological significance of 4-Bromo-6-methoxy-2-methylquinoline, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

4-Bromo-6-methoxy-2-methylquinoline is a solid organic compound with the molecular formula C₁₁H₁₀BrNO. Its chemical structure features a quinoline core substituted with a bromine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position.

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| CAS Number | 856095-00-6 |

| Appearance | Solid |

| SMILES | COc1ccc2nc(C)cc(Br)c2c1 |

| InChI | 1S/C11H10BrNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3 |

Synthesis Protocol

Proposed Synthetic Pathway

References

The Synthetic Versatility and Broad Applications of 4-Bromoquinoline: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, and its halogenated derivatives, particularly 4-bromoquinoline, serve as pivotal building blocks for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive literature review of the synthesis and applications of 4-bromoquinoline, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Synthesis of 4-Bromoquinoline

The preparation of 4-bromoquinoline can be achieved through several synthetic routes, primarily involving the transformation of 4-hydroxyquinoline or through classical named reactions for quinoline synthesis.

From 4-Hydroxyquinoline

A common and efficient method for the synthesis of 4-bromoquinoline involves the conversion of the hydroxyl group of 4-hydroxyquinoline (also known as kynurenic acid) to a bromine atom. This can be accomplished using various brominating agents.

1. Using Phosphorus Tribromide (PBr₃)

A high-yielding synthesis of 4-bromoquinoline from 4-hydroxyquinoline utilizes phosphorus tribromide in N,N-dimethylformamide (DMF).

-

Experimental Protocol:

-

To a stirred solution of 4-hydroxyquinoline (1 equivalent) in anhydrous DMF under a nitrogen atmosphere, slowly add phosphorus tribromide (1.02 equivalents) dropwise over 10 minutes.

-

The resulting reddish suspension is stirred for 30 minutes under a nitrogen atmosphere.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Quench the reaction by pouring it into an ice bath and stirring for 30 minutes.

-

Basify the mixture to a pH of approximately 10 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[1]

-

| Starting Material | Reagents | Solvent | Time | Yield | Reference |

| 4-Hydroxyquinoline | PBr₃ | DMF | 0.67 h | 88% | [1] |

2. Using Hydrobromic Acid (HBr)

Another method involves the reaction of 4-hydroxyquinoline with hydrobromic acid.

-

Experimental Protocol:

-

Add 4-hydroxyquinoline to toluene.

-

Slowly add hydrobromic acid to the mixture.

-

Reflux and stir the mixture for 15 hours.

-

Concentrate the reaction mixture.

-

Add water and ethyl acetate for liquid-liquid extraction.

-

Dry and concentrate the organic phase.

-

Purify the residue by column chromatography to obtain 4-bromoquinoline.

-

Named Reactions for Quinoline Synthesis

While not always directly yielding 4-bromoquinoline as the primary product, classical quinoline syntheses can be adapted to produce bromo-substituted quinolines.

1. Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones.[2][3] To synthesize a 4-bromoquinoline derivative, a bromo-substituted aniline and an appropriate β-diketone would be required. The reaction proceeds through an enamine intermediate, which then undergoes cyclization.[4]

Combes Quinoline Synthesis Workflow

2. Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing quinolines and 4-hydroxyquinoline derivatives from anilines and alkoxy methylenemalonic esters.[5] The initial condensation is followed by a thermal cyclization.[6] Subsequent hydrolysis, decarboxylation, and bromination of the 4-hydroxyquinoline intermediate can lead to 4-bromoquinoline.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Combes Quinoline Synthesis [drugfuture.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

The Core Mechanisms of Action of Quinoline Derivatives in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction